![molecular formula C21H20N4O B6524573 1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one CAS No. 1010900-63-6](/img/structure/B6524573.png)
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one
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Overview
Description
The compound “1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline and its derivatives have many pharmaceutical and industrial applications . They are used in the synthesis of various drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The synthesis of related compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is complex and versatile, allowing for a wide range of modifications and derivatizations . This versatility makes them valuable in the field of medicinal chemistry .Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions. For example, they can be synthesized via aromatic nucleophilic substitution . Additionally, they can be derivatized at both the endocyclic amide nitrogen and the ester functionality .Scientific Research Applications
Corrosion Inhibition
A study involving propanone derivatives (including F3371-0003) investigated their corrosion inhibition properties. Quantum chemical calculations suggested that F3371-0003 might exhibit higher corrosion inhibition efficiency compared to other derivatives . Further research in this area could explore its practical applications in protecting metal surfaces.
Neurotoxicity and Behavioral Effects
While not directly related to F3371-0003, studies on pyrazoline derivatives provide insights into potential neurotoxic effects. For instance, a novel pyrazoline derivative was investigated for its impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain. Behavioral parameters were also assessed . Although this specific study did not involve F3371-0003, it highlights the importance of exploring neurotoxic potentials.
Future Directions
Quinoxaline and its derivatives have a wide range of applications in medicinal chemistry . The development of eco-friendly synthetic protocols and the exploration of new derivatizations are potential future directions in this field . The biological importance of quinoxaline derivatives suggests that they could be further developed for drug discovery .
properties
IUPAC Name |
1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O/c1-3-21(26)25-20(13-18(24-25)15-6-4-14(2)5-7-15)16-8-9-17-19(12-16)23-11-10-22-17/h4-12,20H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOWVWNBIHHDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)C)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one |
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